5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thienyl ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate. This can be achieved through the reaction of a suitable thiophene derivative with benzyl alcohol in the presence of a catalyst.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be accomplished by reacting the thienyl intermediate with hydrazine and a suitable aldehyde or ketone under acidic or basic conditions.
Hydrosulfide Introduction: Finally, the hydrosulfide group is introduced through a nucleophilic substitution reaction, where a suitable sulfur-containing reagent is used to replace a leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Materials Science: The compound’s electronic properties can be exploited in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors, leading to altered signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, which can lead to cell death or modulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylsulfide
- 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylmethanesulfide
Uniqueness
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the benzyloxy group and the thienyl ring enhances its potential for electronic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-phenylmethoxythiophen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c18-13-14-12(15-16-13)11-10(6-7-19-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUFXBREOCCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=S)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.